Cas no 7788-69-4 (1-Phenyl-1H-Indazole)
1-Phenyl-1H-Indazole structure
Product Name:1-Phenyl-1H-Indazole
Numero CAS:7788-69-4
MF:C13H10N2
MW:194.231902599335
MDL:MFCD00159915
CID:572252
PubChem ID:304268
Update Time:2025-05-25
1-Phenyl-1H-Indazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenyl-1H-Indazole
- 1H-Indazole, 1-phenyl-
- 1-phenylindazole
- 1-Phenyl-1H-indazol
- 1-Phenylindazol
- 1-Phenyl-indazol
- AC1Q2ASE
- AC1Q2ASF
- AG-H-12221
- AGN-PC-0D4MQW
- NSC195336
- SureCN729956
- InChI=1/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10
- MB00797
- NSC-195336
- SCHEMBL729956
- CHEMBL151537
- DTXSID50307854
- 1-Phenylbenzimidazole deriv. 9
- phenyl 1h indazole
- Z1198151498
- BDBM3792
- AKOS006275470
- 7788-69-4
- AC-17963
- EN300-9248488
- FT-0691149
- DA-17343
-
- MDL: MFCD00159915
- Inchi: 1S/C13H10N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-10H
- Chiave InChI: AZQJQRTZFPAGNV-UHFFFAOYSA-N
- Sorrisi: N1(C2C=CC=CC=2)C2C=CC=CC=2C=N1
Proprietà calcolate
- Massa esatta: 194.0845
- Massa monoisotopica: 194.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 211
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.8A^2
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 275.9°C at 760 mmHg
- Punto di infiammabilità: 120.7°C
- Indice di rifrazione: 1.638
- PSA: 17.82
- LogP: 3.02550
1-Phenyl-1H-Indazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM150221-1g |
1-phenyl-1H-indazole |
7788-69-4 | 95% | 1g |
$380 | 2021-08-05 | |
| Chemenu | CM150221-1g |
1-phenyl-1H-indazole |
7788-69-4 | 95% | 1g |
$372 | 2024-07-23 | |
| Alichem | A269001546-1g |
1-Phenyl-1H-indazole |
7788-69-4 | 95% | 1g |
$344.40 | 2023-09-01 | |
| Enamine | EN300-9248488-0.05g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-9248488-0.1g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-9248488-0.25g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-9248488-0.5g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-9248488-1.0g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-9248488-2.5g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-9248488-5.0g |
1-phenyl-1H-indazole |
7788-69-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 |
1-Phenyl-1H-Indazole Letteratura correlata
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
7788-69-4 (1-Phenyl-1H-Indazole) Prodotti correlati
- 93326-45-5(1H-Indazole,1-(1-naphthalenyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti